5-Bromo-2-methoxybenzylzinc chloride solution

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

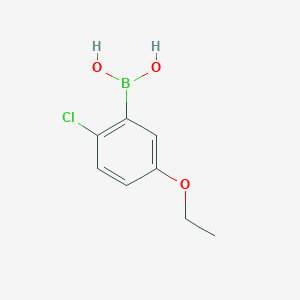

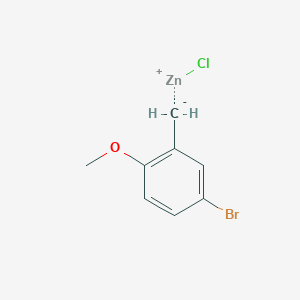

5-Bromo-2-methoxybenzylzinc chloride solution is a chemical compound with the linear formula CH3OC6H3(Br)CH2ZnCl . It is typically available as a 0.5 M solution in tetrahydrofuran (THF) .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula CH3OC6H3(Br)CH2ZnCl . The molecular weight of this compound is 300.90 .Physical And Chemical Properties Analysis

This compound is typically stored at temperatures between 2-8°C . It has a molecular weight of 300.90 .科学的研究の応用

Cyclization Reactions in Organic Synthesis

- In a study by (Macdonald & Proctor, 1970), cyclization of certain chloride compounds with aluminum chloride yielded products demonstrating the properties of a monoaryl ketone. This showcases the role of related compounds in organic synthesis, particularly in cyclization reactions.

Application in Protein Modification

- Horton and Tucker (1970) explored water-soluble reagents derived from similar compounds for selectively modifying tryptophan and cysteine in amino acids. Their study, (Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts. Water-soluble environmentally sensitive protein reagents), indicates potential applications in protein research and biochemistry.

Antibacterial Properties

- A 2003 study by Xu et al. on bromophenols from marine algae, (Antibacterial bromophenols from the marine red alga Rhodomela confervoides), found significant antibacterial activity in related compounds. This suggests potential for antimicrobial applications.

Photodynamic Therapy for Cancer Treatment

- The study (The new zinc phthalocyanine having high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing schiff base) by Pişkin et al. (2020) discusses zinc phthalocyanine derivatives with properties useful in photodynamic therapy for cancer. Compounds similar to 5-Bromo-2-methoxybenzylzinc chloride may play a role in developing such treatments.

Identification and Analysis in Forensic Science

- In the field of forensic science, compounds like 5-Bromo-2-methoxybenzylzinc chloride are crucial for the identification of certain substances. For example, Poklis et al. (2015) in their study, (Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper), analyzed similar compounds on blotter paper, indicating the relevance in toxicology and drug analysis.

Synthesis of Novel Chemical Compounds

- The work by Majumdar & Mukhopadhyay (2003), (Regioselective synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones by radical cyclization), demonstrates the use of bromobenzyl bromides in synthesizing novel compounds, highlighting the role of similar chemicals in advancing synthetic chemistry.

Safety and Hazards

This compound is classified as having Acute Toxicity (Oral - Category 4), Carcinogenicity (Category 2), Flammability (Liquid - Category 2), Skin Corrosion (Category 1B), and Specific Target Organ Toxicity (Single Exposure - Category 3) . The precautionary statements include P210, P260, P280, P305 + P351 + P338, P370 + P378, and P403 + P235 .

作用機序

Target of Action

This compound is a type of organozinc reagent , which are commonly used in organic chemistry for various types of chemical reactions, including nucleophilic addition and substitution reactions .

Mode of Action

The mode of action of 5-Bromo-2-methoxybenzylzinc chloride solution involves its interaction with other chemical entities in a reaction mixture. As an organozinc compound, it can act as a nucleophile, attacking electrophilic carbon atoms in suitable substrates . The exact nature of these interactions and the resulting changes would depend on the specific reaction conditions and the other reactants present .

Biochemical Pathways

The this compound can participate in various biochemical pathways depending on the reaction it is involved in. It can affect different pathways based on its role as a nucleophile and the specific substrates it interacts with . .

Result of Action

The molecular and cellular effects of the action of this compound would depend on the specific reaction it is used in. As a nucleophile, it can facilitate the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature, solvent, concentration of the solution, and the presence of other reactants . For instance, it is typically stored at 2-8°C to maintain its stability .

特性

| { "Design of the Synthesis Pathway": "The synthesis of 5-Bromo-2-methoxybenzylzinc chloride solution can be achieved through a Grignard reaction between 5-bromo-2-methoxybenzyl bromide and zinc dust in the presence of anhydrous ether and hydrochloric acid.", "Starting Materials": [ "5-bromo-2-methoxybenzyl bromide", "Zinc dust", "Anhydrous ether", "Hydrochloric acid" ], "Reaction": [ "1. In a dry and inert atmosphere, add 5-bromo-2-methoxybenzyl bromide to a round-bottom flask.", "2. Add a small amount of anhydrous ether to the flask and stir the mixture until the solid is dissolved.", "3. Add a small amount of zinc dust to the flask and stir the mixture until the reaction starts.", "4. Slowly add more zinc dust to the flask while stirring the mixture.", "5. Add hydrochloric acid dropwise to the flask to quench the reaction.", "6. Filter the mixture to remove any remaining zinc dust.", "7. Concentrate the filtrate under reduced pressure to obtain the crude product.", "8. Dissolve the crude product in anhydrous ether to obtain the desired 5-Bromo-2-methoxybenzylzinc chloride solution." ] } | |

| 352530-35-9 | |

分子式 |

C8H8BrClOZn |

分子量 |

300.9 g/mol |

IUPAC名 |

zinc;4-bromo-2-methanidyl-1-methoxybenzene;chloride |

InChI |

InChI=1S/C8H8BrO.ClH.Zn/c1-6-5-7(9)3-4-8(6)10-2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |

InChIキー |

VGKCWJCGDDKRRZ-UHFFFAOYSA-M |

SMILES |

COC1=C(C=C(C=C1)Br)[CH2-].Cl[Zn+] |

正規SMILES |

COC1=C(C=C(C=C1)Br)[CH2-].[Cl-].[Zn+2] |

ピクトグラム |

Corrosive |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B1592822.png)